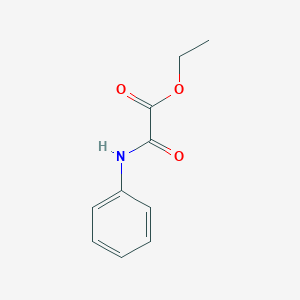

Ethyl oxanilate

Overview

Description

Ethyl oxanilate, a compound of interest in various chemical and synthetic processes, has been studied for its unique properties and applications in fields such as materials science and organic chemistry. The synthesis and characterization of this compound and its derivatives are crucial for understanding their potential uses in industrial and research settings.

Synthesis Analysis

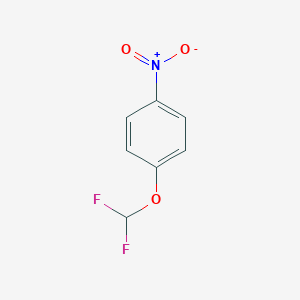

The synthesis of this compound derivatives involves reactions under specific conditions to achieve the desired chemical structure. For instance, the synthesis of fluorine-substituted ethyl oxanilates was achieved by reacting aniline derivatives with diethyl oxalate under solvent-free conditions. This process selectively produced this compound derivatives, with the fluoro derivative showing potential applications due to its unique properties (Iskra, Titan, & Meglič, 2013).

Molecular Structure Analysis

The molecular structure of this compound and its derivatives has been elucidated through various analytical techniques. For example, the synthesis and characterization of specific polyaniline derivatives provided insights into their molecular structures, indicating similarities with polyaniline and suggesting the formation of polarons. This analysis highlights the intricate molecular arrangements and the potential for electrical conductivity (Lin & Yang, 2001).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, leading to the formation of different derivatives with unique properties. The reactivity of this compound with different reagents under specific conditions highlights its versatility in synthetic chemistry. For example, reactions involving ethyl 4-oxoalkanoates demonstrated the potential to form bicyclic lactams, showcasing the chemical diversity and reactivity of this compound derivatives (Wedler, Schick, Scharfenberg-Pfeiffer, & Reck, 1992).

Scientific Research Applications

Gametocides in Agriculture Ethyl oxanilate derivatives have been studied for their application as gametocides, specifically in hermaphrodite plants like common wheat (Triticum aestivum L.). A fluoro derivative of this compound was found effective and less toxic compared to standard agents, promoting male sterility in wheat (Iskra, Titan, & Meglič, 2013).

Synthesis of N-Arylisoindolin-1-ones Ethyl oxanilates were used in the synthesis of 5,6-dihydrophenanthridine derivatives, showcasing their role in organic chemistry and potential applications in pharmaceuticals (Zheng, Yu, Wu, & Dai, 2010).

Gas-Phase Elimination Kinetics Theoretical studies of gas-phase elimination kinetics of this compound revealed insights into their chemical behavior, important for understanding their environmental impact and behavior in various applications (Mora, Loroño, Córdova, & Chuchani, 2006).

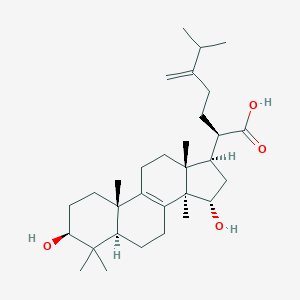

Tuning Properties of Poly(2-oxazoline)s In the field of materials science, ethyl oxanilates have been used to modify polymers like poly(2-oxazoline)s, impacting their cloud point and glass transition temperatures. This research is significant in biomedical applications (Sehlinger, Verbraeken, Meier, & Hoogenboom, 2015).

Quantitative Structure-Activity Relationships in Agriculture Ethyl oxanilates have been synthesized and evaluated as chemical hybridizing agents (CHAs) for wheat. This research informs agrichemical development, particularly for heterosis breeding programs (Chakraborty, Devakumar, Tomar, & Kumar, 2003).

Ripening Properties of Plum Fruit Research on the effect of oxalic acid on plum fruit ripening properties during storage has implications in food science and post-harvest technology (Wu, Dandan, Zhang, Jiang, Su, Qu, Jiang, & Duan, 2011).

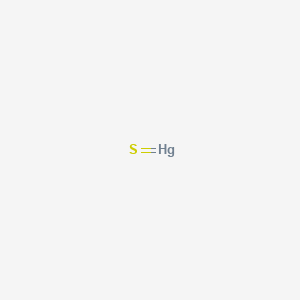

Biomarkers for Carcinogenic Risk this compound and its derivatives have been investigated as biomarkers in assessing carcinogenic risk, particularly in the context of ethylene exposure and its conversion to ethylene oxide (Walker, Wu, Upton, Ranasinghe, Scheller, Cho, Vergnes, Skopek, & Swenberg, 2000).

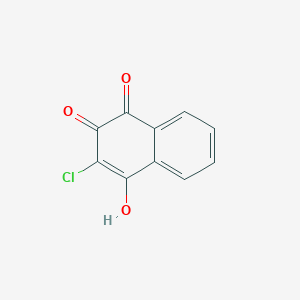

Cyanide Detection in Water In analytical chemistry, this compound derivatives have been used in developing optical chemosensors for detecting cyanide in water, showcasing its application in environmental monitoring and safety (Nandi, Nicoleti, Bellettini, & Machado, 2014).

Safety and Hazards

Ethyl oxanilate may cause significant irritation . It is recommended to avoid breathing its mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn when handling this chemical . It is also advised to ensure adequate ventilation and to remove all sources of ignition .

Mechanism of Action

Target of Action

Ethyl oxanilate is a complex organic compound with the molecular formula C10H11NO3

Biochemical Pathways

It’s known that oxalate, a related compound, plays a role in various biochemical processes, including the glyoxylate metabolic pathway

Action Environment

It’s known that this compound is a solid at room temperature and has a boiling point of 32941°C This suggests that it may be stable under a wide range of temperatures

properties

IUPAC Name |

ethyl 2-anilino-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-2-14-10(13)9(12)11-8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDGAUBHNAKCSKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)NC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3074527 | |

| Record name | Ethyl oxanilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1457-85-8 | |

| Record name | Ethyl oxanilate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1457-85-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl oxanilate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001457858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1457-85-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5606 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl oxanilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl oxanilate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.496 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl oxanilate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TTG9M4NP9M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.